molecular formula C7H11F3N2O3 B1390104 1-Methylpiperazin-2-one trifluoroacetate CAS No. 194350-88-4

1-Methylpiperazin-2-one trifluoroacetate

Cat. No.: B1390104
CAS No.: 194350-88-4
M. Wt: 228.17 g/mol
InChI Key: IGKQGGBDLSXHJP-UHFFFAOYSA-N
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Description

1-Methylpiperazin-2-one trifluoroacetate is a chemical compound with the molecular formula C7H11F3N2O3 and a molecular weight of 228.17 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-methylpiperazin-2-one trifluoroacetate typically involves the reaction of 1-methylpiperazin-2-one with trifluoroacetic acid. One common method includes dissolving 1-methylpiperazin-2-one in dichloromethane and then adding trifluoroacetic acid at room temperature. The reaction is allowed to proceed for about 1.5 hours . This method is efficient and yields a high purity product.

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, cost, and purity.

Chemical Reactions Analysis

1-Methylpiperazin-2-one trifluoroacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include dichloromethane, trifluoroacetic acid, and various nucleophiles or bases depending on the desired transformation.

Comparison with Similar Compounds

1-Methylpiperazin-2-one trifluoroacetate can be compared with other piperazine derivatives, such as:

    Piperazine: The parent compound, used widely in pharmaceuticals.

    1-Benzylpiperazine: Known for its psychoactive properties.

    1-(2-Pyridyl)piperazine: Used in the synthesis of various drugs.

What sets this compound apart is its trifluoroacetate group, which imparts unique chemical reactivity and stability, making it particularly valuable in synthetic chemistry and drug development .

Properties

IUPAC Name

1-methylpiperazin-2-one;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.C2HF3O2/c1-7-3-2-6-4-5(7)8;3-2(4,5)1(6)7/h6H,2-4H2,1H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKQGGBDLSXHJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1=O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673956
Record name Trifluoroacetic acid--1-methylpiperazin-2-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194350-88-4
Record name Trifluoroacetic acid--1-methylpiperazin-2-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylpiperazin-2-one trifluoroacetate
Reactant of Route 2
1-Methylpiperazin-2-one trifluoroacetate
Reactant of Route 3
1-Methylpiperazin-2-one trifluoroacetate
Reactant of Route 4
1-Methylpiperazin-2-one trifluoroacetate
Reactant of Route 5
1-Methylpiperazin-2-one trifluoroacetate
Reactant of Route 6
1-Methylpiperazin-2-one trifluoroacetate

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